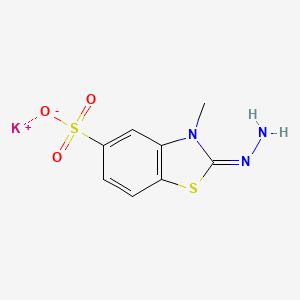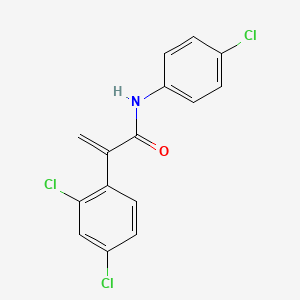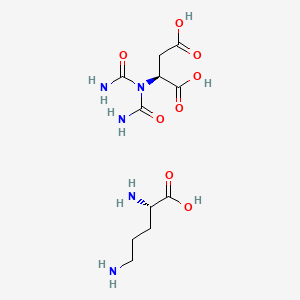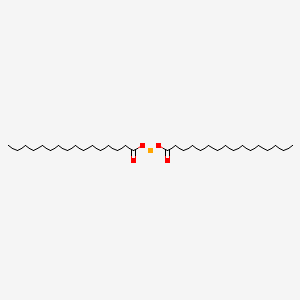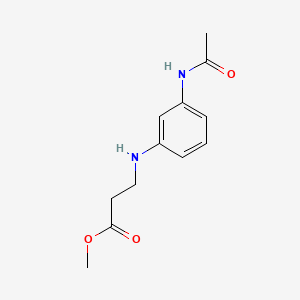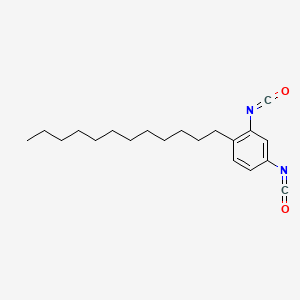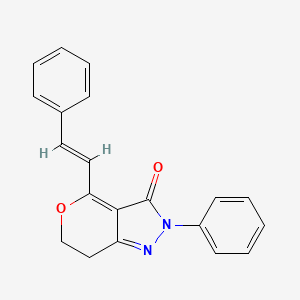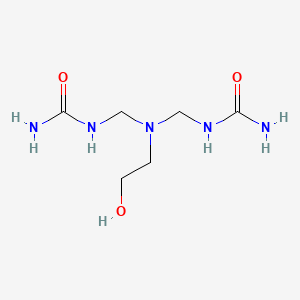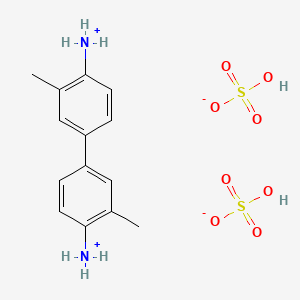
(3,3'-Dimethyl(1,1'-biphenyl)-4,4'-diyl)diammonium bis(hydrogen sulphate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate) is an organic compound with a complex structure It is derived from biphenyl, a molecule consisting of two benzene rings connected by a single bond The compound is characterized by the presence of two methyl groups at the 3 and 3’ positions and two ammonium groups at the 4 and 4’ positions, with bis(hydrogen sulphate) as the counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate) typically involves the following steps:
Formation of 3,3’-Dimethylbiphenyl: This can be achieved through a Friedel-Crafts alkylation reaction where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Amination: The 3,3’-dimethylbiphenyl is then subjected to a nitration reaction followed by reduction to introduce the amino groups at the 4 and 4’ positions.
Formation of the Diammonium Salt: The resulting diamine is treated with sulfuric acid to form the bis(hydrogen sulphate) salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the ammonium groups back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as hydroxide or amines are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which (3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate) exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to changes in their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3’-Dimethylbiphenyl: Lacks the ammonium and bis(hydrogen sulphate) groups, making it less reactive in certain contexts.
4,4’-Diamino-3,3’-dimethylbiphenyl: Similar structure but without the bis(hydrogen sulphate) counterion.
Biphenyl: The parent compound, simpler in structure and less functionalized.
Uniqueness
(3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate) is unique due to its combination of methyl, ammonium, and bis(hydrogen sulphate) groups. This combination imparts distinct chemical properties, such as increased solubility in water and the ability to form ionic interactions, which are not present in the simpler analogs.
This detailed article provides a comprehensive overview of (3,3’-Dimethyl(1,1’-biphenyl)-4,4’-diyl)diammonium bis(hydrogen sulphate), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
64969-36-4 |
|---|---|
Molekularformel |
C14H20N2O8S2 |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
[4-(4-azaniumyl-3-methylphenyl)-2-methylphenyl]azanium;hydrogen sulfate |
InChI |
InChI=1S/C14H16N2.2H2O4S/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12;2*1-5(2,3)4/h3-8H,15-16H2,1-2H3;2*(H2,1,2,3,4) |
InChI-Schlüssel |
ZLVMWVOMYIUKQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)[NH3+])C)[NH3+].OS(=O)(=O)[O-].OS(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


